Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-
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Overview
Description
Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]- is a complex organic compound that features a phenol group, a methylamino group, and a pyrazole ring. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]- typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The phenol group is then introduced via electrophilic aromatic substitution, and the methylamino group is added through reductive amination .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and eco-friendly methodologies. Techniques such as microwave-assisted reactions and ultrasound-assisted reactions can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of agrochemicals and fluorescent materials.
Mechanism of Action
The mechanism of action of Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 4-[3-(dimethylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]
- Phenol, 4-[3-(ethylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]
- Phenol, 4-[3-(propylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]
Uniqueness
Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring, in particular, enhances its potential for various applications in chemistry, biology, and medicine .
Properties
CAS No. |
857531-94-3 |
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Molecular Formula |
C19H21N3O |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]phenol |
InChI |
InChI=1S/C19H21N3O/c1-20-11-10-19(16-6-8-18(23)9-7-16)15-4-2-14(3-5-15)17-12-21-22-13-17/h2-9,12-13,19-20,23H,10-11H2,1H3,(H,21,22) |
InChI Key |
PAJNBJLDVKJXNX-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(C1=CC=C(C=C1)C2=CNN=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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